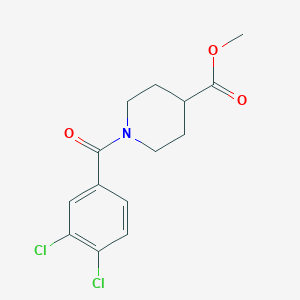

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3/c1-20-14(19)9-4-6-17(7-5-9)13(18)10-2-3-11(15)12(16)8-10/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYQRGXTXWSQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with three structurally related piperidine derivatives, highlighting substituent effects on physicochemical and functional properties.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

Substituent Effects on Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorobenzoyl group in the target compound provides stronger electron-withdrawing effects compared to the 3,4-difluorophenyl group in the analog from . In contrast, the sulfonyl group in the ethyl ester analog () introduces strong electron-withdrawing effects and hydrogen-bond acceptor capacity, which could alter solubility and crystallinity .

Ester Group Variations :

- This contrasts with the target compound’s benzoyl group, which lacks hydrogen-bond donors .

Implications of Discontinued Status

Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but could also lead to undesired metabolic pathways or weaker target binding compared to chlorine .

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) () serves as a critical resource for comparing crystal structures of piperidine derivatives. For instance, sulfonyl-containing analogs () may exhibit distinct hydrogen-bonding networks or packing efficiencies due to their functional groups, which can be systematically analyzed using tools like graph set analysis () .

Biological Activity

Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound features a piperidine ring substituted with a dichlorobenzoyl group, which is critical for its interaction with biological targets.

Target Interactions:

The compound is hypothesized to interact with various ion channels and receptors involved in neurotransmission. Specifically, it may modulate neuronal voltage-sensitive sodium channels and L-type calcium channels, which play crucial roles in neuronal excitability and pain signaling pathways .

Biochemical Pathways:

Research indicates that compounds similar to this compound can inhibit neurotransmitter transporters, such as GABA transporters. This inhibition can lead to increased GABAergic activity, potentially resulting in anticonvulsant and analgesic effects .

Antinociceptive Effects

Studies have demonstrated that derivatives of this compound exhibit significant antinociceptive (pain-relieving) properties in animal models. For instance, compounds with similar structures have shown efficacy in reducing pain responses in various experimental setups .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of related compounds. By affecting ion channel dynamics, these compounds can stabilize neuronal activity and prevent seizure propagation.

Study on Pain Models

In a study involving piperidine derivatives, this compound was evaluated for its pain-relieving effects in rodent models. The results indicated a dose-dependent reduction in pain behaviors, suggesting strong antinociceptive properties .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the benzoyl group significantly impacted the biological activity of the compound. For example, varying the halogen substitutions on the aromatic ring resulted in altered potency against pain pathways .

Comparative Analysis with Similar Compounds

Future Directions

Research into this compound is ongoing, with future studies focusing on:

- Clinical Trials: Evaluating safety and efficacy in human subjects.

- Mechanistic Studies: Further elucidating the molecular pathways influenced by this compound.

- Analog Development: Synthesizing new derivatives to enhance potency and selectivity for specific targets.

Q & A

Q. What are the optimal synthetic routes for Methyl 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylate, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a protocol analogous to ethyl isonipecotate derivatives (e.g., reacting piperidine-4-carboxylate with 3,4-dichlorobenzoyl chloride) can be adapted. Key steps include:

- Coupling conditions : Use a base like triethylamine in anhydrous dichloromethane or THF at 0–25°C to minimize side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol improves purity .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of benzoyl chloride) enhances efficiency.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the piperidine ring conformation and benzoyl substitution patterns. F NMR (if applicable) detects fluorinated impurities.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves stereochemistry and hydrogen-bonding networks. Cross-referencing with the Cambridge Structural Database (CSD) identifies structural analogs for validation.

Q. What stability considerations are essential during storage and handling?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester group.

- Light sensitivity : Store in amber vials to avoid photodegradation of the dichlorobenzoyl moiety.

- Reactivity : Avoid exposure to strong oxidizers or bases, as the ester and amide groups may undergo unintended hydrolysis .

Advanced Research Questions

Q. How can contradictions in reaction yields from different solvent systems be resolved?

Methodological Answer:

- Design of Experiments (DoE) : Systematically test solvents (e.g., THF vs. DCM) and temperatures to identify kinetic vs. thermodynamic control. For example, polar aprotic solvents may accelerate benzoylation but increase byproduct formation.

- Mechanistic analysis : Use C labeling or in-situ IR to track intermediate formation. Contradictions often arise from competing pathways (e.g., Schlenk equilibrium in THF) .

- Statistical modeling : Multivariate analysis (e.g., PCA) correlates solvent polarity, dielectric constant, and yield data to optimize conditions.

Q. How can hydrogen-bonding patterns in the crystal structure inform solid-state reactivity?

Methodological Answer:

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., , motifs) using crystallographic data .

- SHELX refinement : Model disorder or thermal motion to assess bond flexibility. For example, weak C–H···O interactions may stabilize polymorphs with distinct melting points .

- Reactivity prediction : Strong intramolecular H-bonds (e.g., N–H···O=C) reduce susceptibility to nucleophilic attack, guiding solvent selection for recrystallization .

Q. What computational strategies predict biological target interactions for this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or GPCRs. Focus on the dichlorobenzoyl group’s hydrophobic interactions and piperidine’s conformational flexibility.

- QSAR modeling : Train models with PubChem bioassay data (e.g., IC values of analogs) to correlate substituent effects (e.g., Cl vs. CF) with activity .

- MD simulations : Assess binding stability over 100-ns trajectories, emphasizing salt bridges or π-stacking with aromatic residues .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across structural analogs?

Methodological Answer:

- Meta-analysis : Compare IC values of analogs (e.g., trifluoromethyl vs. nitro derivatives) using PubChem or ChEMBL datasets. Contradictions may arise from assay conditions (e.g., cell line variability) .

- Structural clustering : Group compounds by piperidine substitution patterns (e.g., 3,4-dichloro vs. 2,6-dinitro) to identify activity trends.

- Counter-screening : Test off-target effects (e.g., CYP450 inhibition) to rule out false positives in primary assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.